Perfluoro-2-propanesulfonyl fluoride
Description
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Properties
IUPAC Name |
1,1,1,2,3,3,3-heptafluoropropane-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F8O2S/c4-1(2(5,6)7,3(8,9)10)14(11,12)13 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBMGVRXEFBHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(F)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Chromatographic Characterization of Perfluoro 2 Propanesulfonyl Fluoride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F NMR)
¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing fluorinated compounds due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus. The spectrum of perfluoro-2-propanesulfonyl fluoride (B91410) is expected to show distinct signals for the fluorine atoms of the two -CF3 groups, the single fluorine on the central carbon (-CF-), and the fluorine atom of the sulfonyl fluoride group (-SO2F). The chemical shifts and coupling patterns provide detailed information about the molecule's structure. The ¹⁹F and ¹³C{¹⁹F} NMR assignments for perfluoro-2-propanesulfonyl fluoride have been reported in the scientific literature. researchgate.net
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be dominated by very strong absorption bands corresponding to the various C-F stretching vibrations, typically found in the 1100-1400 cm⁻¹ region. nih.gov Additionally, characteristic strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group would be expected, typically appearing around 1450 cm⁻¹ and 1240 cm⁻¹, respectively, although these can be shifted by the presence of the highly electronegative fluorine atoms. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. Under mass spectrometry conditions, perfluoroalkyl compounds typically exhibit characteristic fragmentation. The fragmentation of perfluoroalkyl sulfonates often involves the loss of SO2 or related fragments. The remaining perfluoroalkyl anion can then undergo further fragmentation, which may involve complex fluorine atom migrations before the cleavage of C-C bonds. nih.govresearchgate.net A common fragmentation pattern for perfluorocarbons is the sequential loss of CF2 units. nist.gov
Applications and Research
Role as an Electrolyte Additive in Lithium-ion Batteries
Fluorinated compounds are extensively researched as components of electrolytes for high-voltage lithium-ion batteries. The high electrochemical stability of the -SO2F moiety makes sulfonyl fluoride-containing molecules promising candidates for electrolyte additives or solvents. nih.gov Their high electronegativity can increase the anodic stability of the electrolyte. nih.gov The design of novel fluorinated sulfone electrolytes is an active area of research aiming to improve battery safety and performance, particularly for high-voltage applications. rsc.orgnih.gov The use of fluorinated additives is believed to help in the formation of a stable solid electrolyte interphase (SEI) on the electrodes, which is crucial for long-term battery cycling. mit.edu
Precursor for the Synthesis of Novel Perfluorinated Compounds
Perfluoro-2-propanesulfonyl fluoride serves as a valuable building block for the synthesis of more complex fluorinated molecules. Its ability to react with nucleophiles like alcohols and amines allows for the introduction of the heptafluoroisopropylsulfonyl group into a wide array of chemical structures. organic-chemistry.orgnih.gov This makes it a useful precursor for creating novel surfactants, polymers, and biologically active compounds where the unique properties of a branched perfluoroalkyl group are desired.
Theoretical and Computational Investigations of this compound
Computational methods, such as Density Functional Theory (DFT), are used to study the non-covalent interactions that govern the properties of materials containing sulfonyl fluoride groups. nih.gov These studies reveal that the oxygen atoms of the sulfonyl group are the dominant sites for intermolecular interactions, rather than the fluorine atom of the -SO2F moiety. nih.gov In ionic liquids containing sulfonyl fluoride groups, a complex network of stabilizing hydrogen bonds (e.g., H···F and H···O) and destabilizing repulsive interactions (e.g., F···O and F···F) is observed. nih.gov Understanding these interactions is critical for the rational design of functional materials, as they influence properties like crystal packing, melting point, and solubility. nih.govnih.gov The presence of fluorine can also enhance the adsorption affinity of materials for other PFAS compounds, a principle explored in the design of remediation technologies. nih.gov
Computational modeling plays a key role in establishing design principles for new functional materials. By understanding the structure-property relationships in sulfonyl fluoride-containing molecules, scientists can design novel fluorinated architectures with tailored properties. nsf.gov This approach has been applied to the design of ionic liquids, where the combination of a sulfonyl fluoride moiety with different organic cations allows for the fine-tuning of physicochemical properties like thermal stability and ionic conductivity. nsf.gov In the context of battery electrolytes, computational studies help predict the reduction and oxidation potentials of new fluorinated sulfone solvents, guiding the synthesis of molecules that are stable at both the anode and cathode. rsc.org This rational design approach accelerates the development of materials with enhanced performance for specific applications. nih.gov
Advanced Applications in Materials Science and Industrial Processes Derived from Perfluoro 2 Propanesulfonyl Fluoride Chemistry
Proton Exchange Membrane Fuel Cell Technology
The development of efficient and durable proton exchange membranes (PEMs) is a critical aspect of advancing fuel cell technology. Perfluorinated polymers containing sulfonic acid groups are the state-of-the-art materials for PEMs due to their excellent proton conductivity and stability in the harsh oxidative and reductive environments of a fuel cell.
Perfluoro-2-propanesulfonyl fluoride (B91410) can serve as a precursor to monomers used in the synthesis of sulfonated perfluorinated polymers. The sulfonyl fluoride group (-SO2F) is readily converted to a sulfonic acid group (-SO3H) through hydrolysis. These sulfonic acid groups, when incorporated into a perfluorinated polymer backbone, create hydrophilic domains that facilitate the transport of protons, which is essential for the operation of a PEM fuel cell.
The general process involves the copolymerization of a vinyl-containing derivative of perfluoro-2-propanesulfonyl fluoride with a perfluorinated olefin, such as tetrafluoroethylene (B6358150) (TFE). The resulting polymer possesses a stable, hydrophobic perfluorinated backbone with pendant side chains containing the sulfonyl fluoride group. Subsequent hydrolysis converts these groups into sulfonic acid moieties, rendering the membrane proton-conductive.
Table 1: Representative Properties of Perfluorosulfonic Acid (PFSA) Membranes
| Property | Value |
| Ion Exchange Capacity (IEC) | 0.9 - 1.5 meq/g |
| Proton Conductivity (80 °C, 95% RH) | > 0.1 S/cm |
| Water Uptake (at 100% RH) | 20 - 40 wt% |
| Tensile Strength | > 20 MPa |
Note: This table provides typical values for PFSA membranes and is for illustrative purposes.
The synthesis of monomers for ion-exchange resins often involves creating molecules with a polymerizable group and a functional group that can be converted into an ion-exchange site. This compound can be chemically modified to introduce a vinyl ether or other polymerizable group. For instance, it can be reacted to form a monomer like perfluoro(alkoxy vinyl ether) containing the sulfonyl fluoride group.
These specialized monomers are then copolymerized, typically with TFE, to produce a perfluorinated ion-exchange resin. The sulfonyl fluoride groups in the resulting resin can be hydrolyzed to sulfonic acid groups, creating a cation-exchange resin with high thermal and chemical stability, suitable for use in aggressive chemical environments beyond fuel cells, such as in chlor-alkali production. A patent describes the ternary copolymerization of tetrafluoroethylene with two different sulfonyl fluoride-containing vinyl ether monomers to produce a high molecular weight perfluorinated ion-exchange resin with excellent chemical stability and high ion exchange capacity. google.com
Specialty Fluoropolymer Synthesis
The sulfonyl fluoride group offers a versatile handle for the synthesis of specialty fluoropolymers with precisely controlled architectures and functionalities. This allows for the creation of materials tailored for specific, high-performance applications.
The reactivity of the sulfonyl fluoride group allows for post-polymerization modification, a powerful tool for introducing various functionalities into a polymer chain. This approach enables the synthesis of complex polymer architectures, such as graft copolymers and block copolymers, which would be difficult to achieve through direct polymerization of functionalized monomers.
One notable application of this functionality is in "click chemistry," specifically the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. rhhz.netenamine.net The sulfonyl fluoride group can react efficiently and selectively with silyl (B83357) ethers or other nucleophiles under mild conditions. This allows for the attachment of different side chains or the cross-linking of polymer chains, providing precise control over the final material properties. This method has been used for the post-polymerization modification of polymers and polymer brushes on surfaces.
The incorporation of this compound-derived monomers into polymers can impart unique properties to the resulting materials, making them suitable for a range of advanced applications. For example, fluoropolymers containing sulfonyl fluoride groups can be used as precursors for membranes in various separation processes, leveraging their chemical resistance and the potential for functionalization.
Reagents in Organic Synthesis
Beyond polymer science, sulfonyl fluorides, including perfluorinated versions like this compound, are valuable reagents in organic synthesis. Their unique reactivity profile makes them useful for introducing the sulfonyl group or for facilitating other chemical transformations.
The SuFEx reaction, a key example of click chemistry, highlights the utility of sulfonyl fluorides. rhhz.netsigmaaldrich.com This reaction is characterized by its high efficiency, selectivity, and tolerance of a wide range of functional groups. Aliphatic and aromatic sulfonyl fluorides can act as connectors to link molecular fragments, enabling the rapid assembly of complex molecules. This has significant implications in drug discovery and the synthesis of agrochemicals and functional materials. For instance, ethenesulfonyl fluoride is a versatile reagent that can readily incorporate the sulfonyl fluoride group into molecules for further functionalization. sigmaaldrich.com While direct applications of this compound in this context are less commonly documented in general literature, its chemical principles align with those of other sulfonyl fluorides used in these advanced synthetic methodologies.
Dehydroxyfluorination Reagents
There is no information available in the scientific literature to suggest that this compound is used as a dehydroxyfluorination reagent.
Stereoselective Conversion Reagents (e.g., steroid ketones)
There is no information available in the scientific literature to suggest that this compound is used as a stereoselective conversion reagent for steroid ketones.
Future Directions and Emerging Research Avenues for Perfluoro 2 Propanesulfonyl Fluoride Chemistry
Development of Sustainable Synthetic Methodologies
The synthesis of perfluoroalkanesulfonyl fluorides has traditionally relied on methods like electrochemical fluorination (ECF) of hydrocarbon precursors. 20.210.105 While effective, this process can lack selectivity and require significant energy input. Future research is increasingly directed towards greener, more efficient synthetic strategies.
Emerging sustainable approaches include:
Visible-Light Photocatalysis: This method allows for the synthesis of sulfonyl fluorides under mild conditions. nih.gov For instance, photocatalytic strategies can convert organoboron substrates, which are common building blocks in medicinal chemistry, into the corresponding alkyl sulfonyl fluorides. nih.gov
Electrochemical Synthesis: Modern electrochemical methods offer precise control over reactions. The electrochemical oxidation of thiols or disulfides presents a pathway to sulfonyl fluorides that can be more selective and less energy-intensive than traditional ECF. rhhz.net
Chloride-Fluoride Exchange: A highly efficient and green method involves the direct exchange of chloride for fluoride (B91410) on a sulfonyl chloride precursor. This reaction can be performed using potassium fluoride (KF) in a simple water/acetone solvent system, achieving high yields under mild conditions. organic-chemistry.org
Novel Reagent Systems: Researchers have developed safe, low-cost, and environmentally friendly methods using novel reagents. One such process reacts thiols and disulfides with SHC5® and potassium fluoride, yielding sulfonyl fluorides with only non-toxic salts like NaCl and KCl as byproducts. sciencedaily.comosaka-u.ac.jp This aligns with the principles of "click chemistry" by offering high efficiency and minimal environmental impact. sciencedaily.comosaka-u.ac.jp
Direct Fluorination: Advanced liquid-phase direct fluorination techniques using elemental fluorine diluted with inert gases provide another route for synthesizing perfluorinated compounds from non-fluorinated starting materials. nih.gov
Exploration of Novel Reactivity and Catalysis
The sulfonyl fluoride moiety is recognized for its unique combination of high hydrolytic stability and latent reactivity, making it a privileged functional group in modern chemistry. enamine.netresearchgate.net While traditionally used for synthesizing sulfonamides and sulfonates through reactions with amines or bases, nih.govresearchgate.netwikipedia.org its role in catalysis and advanced synthesis is rapidly expanding.
Key areas of exploration include:
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: Perfluoro-2-propanesulfonyl fluoride is an ideal candidate for SuFEx, a new generation of click reactions. rhhz.net The S-F bond can be selectively activated by catalysts to rapidly and efficiently link with nucleophiles, enabling the modular construction of complex molecules and polymers. researchgate.netnih.gov Base-catalyzed activation, for example, can facilitate reactions with silyl-protected alcohols. nih.gov
Transition Metal Catalysis: The sulfonyl fluoride group can participate in various transition-metal-catalyzed reactions. Palladium, copper, and nickel-based catalytic systems have been developed for cross-coupling reactions. researchgate.net Recent research has also demonstrated unconventional reactivity where the entire -SO2F group can act as a leaving group in Suzuki-Miyaura couplings, opening new synthetic pathways. imperial.ac.uk Furthermore, bismuth(III)-catalyzed processes have been developed for the one-pot synthesis of aryl sulfonyl fluorides, involving the direct insertion of sulfur dioxide into a Bi-C bond. nih.gov
Covalent Probe Development: Due to its specific reactivity profile, the sulfonyl fluoride group is increasingly used as a "warhead" in chemical biology to form covalent bonds with specific amino acid residues in proteins (e.g., serine, lysine, tyrosine). nih.govenamine.net This allows for the development of highly selective chemical probes and irreversible inhibitors for studying biological systems.
Future work will likely focus on discovering new catalytic systems to activate the S-F bond under even milder conditions and exploring unprecedented reaction pathways that leverage the unique electronic properties of the perfluorinated backbone.
Advanced Materials Design and Engineering
This compound and its derivatives are critical monomers for the synthesis of high-performance fluoropolymers and materials. Their incorporation imparts exceptional chemical resistance, thermal stability, and specific ion-transport properties.
A primary application is in the engineering of ion-exchange membranes:
Proton Exchange Membranes (PEMs): Perfluorinated monomers containing sulfonyl fluoride groups are copolymerized with tetrafluoroethylene (B6358150) (TFE) to create the precursor polymers for PEMs. fluorine1.ru Subsequent hydrolysis of the -SO2F group converts it into a sulfonic acid (-SO3H) group, rendering the membrane ionically conductive. rsc.org
High-Performance Fuel Cells and Electrolyzers: Membranes derived from these monomers, such as Nafion, Aquivion, and Acipex, are essential components in proton exchange membrane fuel cells (PEMFCs) and water electrolyzers. fluorine1.rursc.orgion-exchangemembrane.com The perfluorinated structure ensures the durability required to withstand the harsh oxidative and acidic conditions within these devices. rsc.org Research is focused on designing monomers with shorter side chains or different functional groups to create membranes with higher proton conductivity and improved performance at elevated temperatures. fluorine1.ruresearchgate.netfluorine1.ru
Beyond membranes, derivatives of related perfluoroalkanesulfonyl fluorides are used to create advanced fluorosurfactants. These compounds are highly effective at lowering surface tension and are used in specialized applications such as stain-repellent coatings and semiconductor manufacturing. wikipedia.org The future in this area involves the precise design of monomers like this compound to tailor the properties of next-generation polymers for energy, separation, and specialty coating applications.
Comprehensive Environmental Analytical Frameworks
As a member of the per- and polyfluoroalkyl substances (PFAS) family, the detection and quantification of this compound in environmental matrices require highly sensitive and specific analytical methods. The development of a comprehensive framework is essential for monitoring its potential distribution and persistence.
The current gold standard for PFAS analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). dntb.gov.uamdpi.com Standardized protocols, such as US EPA Methods 537.1, 533, and 8327, are widely used for targeted analysis in water samples. mdpi.com However, research is advancing on multiple fronts to create a more complete analytical toolkit.
Emerging and complementary techniques include:
Novel Mass Spectrometry Ionization: A recently developed method using liquid chromatography with a microwave plasma torch ionization source (LC-MPTI-MS) allows for the direct, nonderivatized analysis of perfluoroalkane sulfonyl fluorides (PFASFs). This technique has shown promise for detecting these specific compounds in wastewater. acs.org
High-Resolution Mass Spectrometry (HRMS): Non-target and suspect screening approaches using HRMS are crucial for identifying unknown or emerging PFAS that are not on standard target lists. diva-portal.org
Total Fluorine and Mass Balance Approaches: To account for the "dark matter" of unidentified organofluorine compounds, techniques that measure total organic fluorine (TOF) or extractable organic fluorine (EOF) are used. diva-portal.org By subtracting the fluorine content of known target PFAS, a fluorine mass balance can be calculated to estimate the quantity of unknown PFAS in a sample. diva-portal.org
Rapid Screening Technologies: For faster, field-deployable analysis, emerging technologies based on optical and electrochemical sensors are being developed. While often having higher detection limits than lab-based methods, they can support the rapid characterization and prioritization of sampling efforts. mdpi.com
The table below summarizes the performance of various analytical methods applicable to the detection of this compound and related PFAS.
| Analytical Technique | Typical Application | Common Analytes | Reported Detection Limits (LODs) | Key Advantages |
|---|---|---|---|---|
| LC-MS/MS (e.g., EPA 8327) | Targeted analysis in water, soil, biota | Legacy & Emerging PFAS (PFOA, PFOS, etc.) | Low ng/L to sub-ng/L | High sensitivity and specificity, regulatory acceptance. mdpi.com |
| LC-MPTI-MS | Direct analysis of PFASFs | Perfluoroalkane sulfonyl fluorides | 39–88 ng/L | No derivatization needed, specific for sulfonyl fluorides. acs.org |
| GC-MS | Analysis of volatile or derivatized PFAS | Fluorotelomer alcohols (FTOHs) | ng/L to pg/L range | Effective for specific PFAS classes. dntb.gov.ua |
| HRMS (Non-Target Screening) | Discovery of unknown PFAS | All ionizable organofluorine compounds | Varies by instrument | Identifies novel and emerging PFAS. diva-portal.org |
| Combustion Ion Chromatography (CIC) | Total Organic Fluorine (TOF) measurement | All organic fluorine | ~μg/L range | Captures the total PFAS burden as a class. |
| Optical/Electrochemical Sensors | Rapid field screening | Specific target PFAS (e.g., PFOS) | μg/L to mg/L | Portability, near real-time results. mdpi.com |
Multiscale Computational Modeling for Predictive Understanding
Computational modeling provides powerful tools for understanding the behavior of this compound from the molecular to the macroscopic scale, offering predictive insights that can guide synthesis, material design, and environmental risk assessment.
Research in this area spans several scales:
Molecular Scale (Quantum Mechanics): Density Functional Theory (DFT) is used to investigate the fundamental electronic properties, molecular geometries, and reaction mechanisms of sulfonyl fluorides. nih.govbohrium.com These calculations can elucidate the reactivity of the S-F bond, predict the outcomes of catalytic reactions, and provide parameters for higher-level models. nih.govnih.gov
Nanoscale (Molecular Dynamics): Molecular Dynamics (MD) simulations are employed to study the interactions of PFAS molecules with their surrounding environment. bohrium.com This is particularly valuable for understanding the fate and transport of compounds like this compound by modeling their adsorption to interfaces such as soil-water or air-water, and their partitioning behavior in complex media. nih.govresearchgate.net MD simulations also provide insight into the formation of ion clusters within polymer membranes, which is critical for designing better fuel cell materials.
Macroscale (Predictive Models): At a larger scale, Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the physicochemical properties (e.g., solubility, vapor pressure) and biological activity of large numbers of PFAS based on their molecular structure. nih.govmdpi.com Platforms like COSMOtherm and OPERA, as well as machine learning approaches like random forest models, can estimate environmental fate parameters and toxicokinetic properties, such as biological half-life, for compounds where experimental data is lacking. mdpi.comresearchgate.netmdpi.com
This integrated, multiscale modeling approach creates a powerful framework for predicting the entire lifecycle of this compound—from its synthesis and material application to its ultimate environmental fate—enabling a more proactive and informed approach to its chemistry and management. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing perfluoro-2-propanesulfonyl fluoride, and how can reaction conditions be controlled to minimize fluorinated byproducts?
- Methodological Answer : Synthesis typically involves fluorination of propanesulfonyl precursors using sulfur tetrafluoride (SF₄) or other fluorinating agents under anhydrous conditions. Reaction temperature (70–120°C) and stoichiometric ratios of fluorinating agents must be tightly controlled to avoid side reactions, such as the formation of perfluoroalkyl ethers or sulfonamides . Characterization via <sup>19</sup>F NMR and FTIR is critical to confirm the absence of contaminants like perfluoroalkoxy derivatives, which are common in incomplete fluorination .
Q. How can researchers distinguish this compound from structurally similar perfluoroalkyl sulfonyl fluorides using spectroscopic techniques?
- Methodological Answer : Key distinctions lie in the <sup>19</sup>F NMR chemical shifts of the sulfonyl fluoride group (-SO₂F: δ −40 to −45 ppm) and the trifluoromethyl (-CF₃: δ −60 to −65 ppm) groups. Mass spectrometry (ESI-MS or MALDI-TOF) can further differentiate isomers by molecular ion fragmentation patterns. For example, this compound exhibits a unique fragment at m/z 169 (CF₃SO₂<sup>+</sup>), absent in linear perfluoroalkane sulfonyl fluorides .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use inert atmosphere gloveboxes to prevent hydrolysis, which releases HF. Personal protective equipment (PPE) must include fluoropolymer-coated gloves and face shields. Waste must be neutralized with calcium hydroxide prior to disposal, as perfluoro sulfonyl fluorides react exothermically with water .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?
- Methodological Answer : Discrepancies often arise from solvent polarity and counterion effects. For example, in polar aprotic solvents (e.g., DMF), the fluoride ion acts as a competing nucleophile, reducing yields. Controlled studies using tetrabutylammonium iodide as a phase-transfer catalyst in dichloromethane show improved substitution efficiency (≥85% yield). Cross-referencing kinetic data with <sup>19</sup>F NMR reaction monitoring is advised to validate mechanisms .
Q. What experimental strategies are effective for tracking environmental degradation products of this compound in aqueous systems?
- Methodological Answer : Use stable isotope-labeled analogs (e.g., <sup>13</sup>C-CF₃) in simulated hydrolysis experiments. Analyze products via LC-HRMS with ion mobility spectrometry to separate isomers like perfluoro-2-propanesulfonic acid (PFPrS) and perfluoropropionic acid (PFPA). Compare degradation kinetics under varying pH (pH 2–12) to identify dominant pathways (e.g., base-catalyzed elimination vs. acid-mediated hydrolysis) .
Q. How can computational modeling predict the thermodynamic stability of this compound derivatives in polymer matrices?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate bond dissociation energies (BDEs) of C-S and S-F bonds. Compare with experimental thermogravimetric analysis (TGA) data to validate decomposition thresholds (typically >250°C). Molecular dynamics simulations can further model interactions with polymer backbones (e.g., polyethylene) to assess leaching potential .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioaccumulation factors (BAFs) for this compound in aquatic organisms?
- Methodological Answer : Variability stems from differences in test species’ metabolic pathways (e.g., cytochrome P450 activity in fish vs. crustaceans) and exposure durations. Standardize assays using OECD Test Guideline 305, and measure both parent compound and metabolites (e.g., sulfonates) via isotope dilution MS. BAFs should be normalized to lipid content and compared across trophic levels .
Methodological Resources
- Spectral Libraries : Pharos Project compound entries (CAS-specific NMR/FTIR data) .
- Environmental Fate Models : EPA PFAS Analytical Tools (e.g., EPI Suite) for predicting hydrolysis half-lives .
- Synthetic Protocols : Fluoride Science Operational Manual for safe handling and neutralization procedures .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
